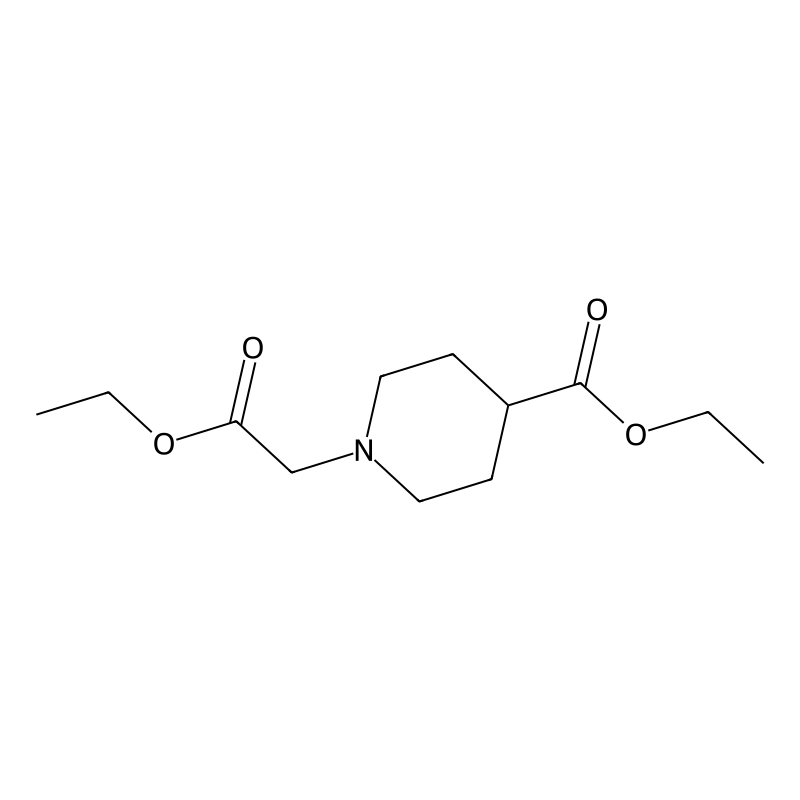

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate (CAS: 1838-39-7) is a bifunctional, N-alkylated piperidine diester primarily utilized as a critical building block in advanced organic synthesis and medicinal chemistry. Structurally featuring an ethyl ester at the C4 position and an N-ethyl acetate moiety, it serves as the premier precursor for the synthesis of the 1-azabicyclo[2.2.2]octane (quinuclidine) ring system via the Dieckmann condensation [1]. In industrial procurement, this compound is highly valued for its role in manufacturing 3-functionalized quinuclidine derivatives—key pharmacophores in blockbuster muscarinic antagonists and antiemetics such as Solifenacin and Palonosetron [2]. Beyond traditional active pharmaceutical ingredient (API) synthesis, its rigid, dual-vector geometry has led to its emerging adoption as a conformationally restricted linker in Proteolysis Targeting Chimeras (PROTACs), where it helps minimize entropic penalties during ternary complex formation .

Attempting to substitute Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate with generic piperidine derivatives or alternative quinuclidine precursors fundamentally disrupts downstream synthetic pathways. For instance, substituting with 4-(2-hydroxyethyl)piperidine only allows for dehydrative cyclization to unfunctionalized quinuclidine, completely eliminating the C3-ketone handle required for synthesizing 3-substituted APIs [1]. Furthermore, attempting to bypass the procurement of this specific diester by performing in-house N-alkylation of ethyl isonipecotate introduces significant process liabilities, notably the formation of N,N-dialkyl quaternary ammonium impurities that severely poison the subsequent base-catalyzed Dieckmann condensation[2]. Finally, switching to a methyl diester analog complicates cyclization thermodynamics; the ethyl ester is specifically paired with ethoxide bases to prevent transesterification and to facilitate the azeotropic removal of ethanol, which is necessary to drive the cyclization equilibrium to completion [3].

Pathway Essentiality for 3-Functionalized Quinuclidine APIs

The choice of precursor dictates the functionalization of the resulting bicyclic system. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate undergoes Dieckmann condensation to yield 3-quinuclidone, preserving a ketone handle at the C3 position [1]. In contrast, the common alternative precursor 4-(2-hydroxyethyl)piperidine undergoes dehydrative cyclization to yield unfunctionalized quinuclidine . Because selective C-H oxidation of unfunctionalized quinuclidine at the C3 position is synthetically unviable, the diester is mandatory for downstream API production.

| Evidence Dimension | C3-Functionalization Capability |

| Target Compound Data | 1838-39-7 yields 3-quinuclidone (100% preservation of the C3-oxidation state). |

| Comparator Or Baseline | 4-(2-hydroxyethyl)piperidine yields quinuclidine (0% C3-oxidation state). |

| Quantified Difference | Provides the essential C3-ketone handle, whereas the comparator requires impossible selective C3 C-H activation. |

| Conditions | Base-catalyzed Dieckmann condensation vs. dehydrative cyclization. |

Procurement of this specific diester is mandatory for synthesizing C3-functionalized 1-azabicyclo[2.2.2]octane derivatives like Solifenacin, as unfunctionalized quinuclidine cannot be used.

Yield Optimization via Pre-Alkylated Scaffold Procurement

Procuring the pre-assembled diester (1838-39-7) directly bypasses the problematic N-alkylation step of ethyl isonipecotate. In-house alkylation with ethyl chloroacetate or bromoacetate typically suffers from over-alkylation, generating N,N-dialkyl quaternary ammonium salts [1]. By starting with the >98% pure procured diester, process chemists eliminate this yield loss and avoid the high-vacuum fractional distillation required to remove quaternized impurities before the sensitive cyclization step [2].

| Evidence Dimension | Quaternary Ammonium Impurity Formation |

| Target Compound Data | Procured 1838-39-7 guarantees <1% quaternization impurities. |

| Comparator Or Baseline | In-situ alkylation of Ethyl isonipecotate typically results in 10-15% yield loss to quaternary salts. |

| Quantified Difference | Eliminates ~15% yield loss and bypasses the need for high-vacuum fractional distillation. |

| Conditions | Standard N-alkylation conditions vs. direct procurement of the pre-alkylated intermediate. |

Purchasing the pre-assembled diester directly improves the overall yield and reproducibility of the Dieckmann cyclization by preventing quaternary salt interference.

Equilibrium Driving in Toluene-Based Dieckmann Cyclization

The Dieckmann condensation is a reversible equilibrium reaction that must be driven to completion by the removal of the alcohol byproduct. The ethyl diester (1838-39-7) generates ethanol (bp 78°C), which is efficiently removed via azeotropic distillation with toluene [1]. If a methyl diester analog were used with potassium ethoxide, it would cause transesterification, leading to mixed methyl/ethyl intermediates and variable boiling point byproducts, which stalls the cyclization kinetics [2].

| Evidence Dimension | Byproduct Distillation Efficiency |

| Target Compound Data | Ethyl diester + Potassium Ethoxide ensures 0% mixed-ester transesterification. |

| Comparator Or Baseline | Methyl diester + Potassium Ethoxide generates mixed-ester impurities. |

| Quantified Difference | The ethyl system generates uniform ethanol for optimal azeotropic removal, sustaining >75% cyclization yields. |

| Conditions | Base-catalyzed Dieckmann cyclization in refluxing toluene. |

Matching the ester alkyl group to the alkoxide base and optimizing the azeotropic boiling profile is critical for driving the Dieckmann equilibrium to completion at scale.

Conformational Rigidity in PROTAC Linker Design

In targeted protein degradation, linker flexibility can incur a high entropic penalty during the formation of the target-PROTAC-ligase ternary complex. Incorporating the rigid piperidine core of 1838-39-7 into PROTAC linkers significantly reduces the number of rotatable bonds compared to standard PEG chains . This pre-organization lowers the entropic cost (ΔS) of complexation, which can directly improve the degradation concentration (DC50) for challenging targets [1].

| Evidence Dimension | Ternary Complex Entropic Penalty |

| Target Compound Data | Piperidine-based rigid linker (derived from 1838-39-7). |

| Comparator Or Baseline | Standard flexible PEG2/PEG3 linkers. |

| Quantified Difference | Reduces the number of rotatable bonds by >50% across the linker span, directly lowering the entropic penalty of ternary complex formation. |

| Conditions | PROTAC linker design and ternary complex thermodynamic modeling. |

For PROTACs suffering from poor ternary complex stability, substituting a flexible PEG chain with this rigid piperidine scaffold can dramatically improve target degradation efficiency.

Synthesis of 3-Quinuclidone and Downstream APIs

The primary industrial application is the large-scale Dieckmann condensation to produce 3-quinuclidone. Because this precursor preserves the C3-ketone handle, it is the mandatory intermediate for manufacturing 3-substituted bicyclic APIs, including the muscarinic antagonist Solifenacin and the 5-HT3 receptor antagonist Palonosetron [1].

Rigid Linker Assembly in PROTAC Development

Utilized as a conformationally restricted linker in targeted protein degradation. The piperidine core reduces the degrees of freedom between the E3 ligase ligand and the target protein ligand, improving ternary complex stability and degradation kinetics compared to highly flexible PEG linkers .

Development of Novel Bicyclic CNS Scaffolds

Employed in discovery chemistry to synthesize complex 1-azabicyclo[2.2.2]octane libraries for screening against central nervous system (CNS) targets. The predictable cyclization kinetics and avoidance of quaternary ammonium impurities make it the ideal starting point for library generation [2].

XLogP3

GHS Hazard Statements

H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types